
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds . The compound also contains an amine group and an oxalic acid group .
Synthesis Analysis
The compound can be synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride . This synthesis process yields a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives .Molecular Structure Analysis
The molecular structure of the compound includes a thiazole ring, an amine group, and an oxalic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the thiazole ring and the amine group . The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H8N2S . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .作用机制
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid involves binding to the active site of enzymes and inhibiting their activity. It has also been shown to modify the structure of proteins, potentially altering their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being targeted. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine, which can have both beneficial and detrimental effects on the nervous system. Modification of protein structure can affect their function and interactions with other proteins.
实验室实验的优点和局限性
One advantage of using 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid in lab experiments is its ability to selectively inhibit certain enzymes and modify protein structures. This can be useful in studying the function of specific proteins and their interactions with other molecules. However, its effects can be dependent on the specific enzyme or protein being targeted, and caution should be taken when interpreting results.
未来方向
For the use of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid in scientific research include further exploration of its effects on specific enzymes and proteins, as well as its potential as a therapeutic agent for conditions such as Alzheimer's disease. Additionally, the development of more selective inhibitors and modifications of the compound's structure could lead to improved efficacy and reduced side effects.
合成方法
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine. The resulting compound is then reacted with oxalic acid to form the final product, this compound.
科学研究应用
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid is commonly used in scientific research as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modify the structure of proteins, which can be useful in studying protein-protein interactions and protein folding.
安全和危害
属性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.C2H2O4/c1-5-4-9-6(8-5)2-3-7;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXTBLKXDKWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



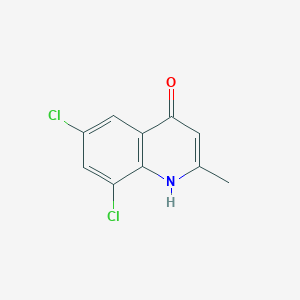
![2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2677460.png)
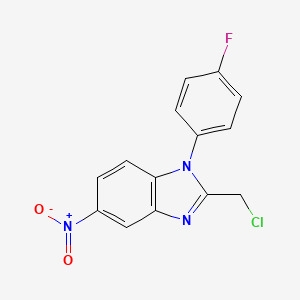
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
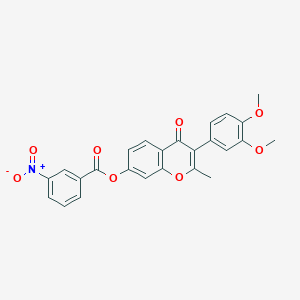
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)
![N-((6-methoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxamide](/img/structure/B2677466.png)
![7-Fluoro-3-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2677468.png)
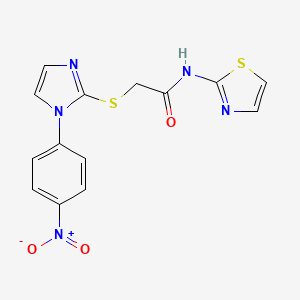
![1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2677470.png)
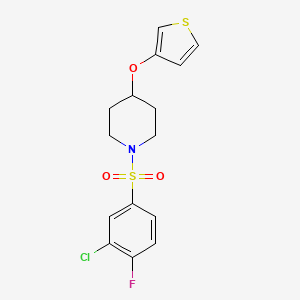
![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)